3-acetyl-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzofuran-4-yl)methyl]benzene-1-sulfonamide
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Overview
Description
3-acetyl-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzofuran-4-yl)methyl]benzene-1-sulfonamide is a complex organic compound that features a benzofuran moiety, a sulfonamide group, and an acetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzofuran-4-yl)methyl]benzene-1-sulfonamide typically involves multiple steps. One common approach is to start with the preparation of the benzofuran core, which can be achieved through the cyclization of o-hydroxyacetophenones under basic conditions . The sulfonamide group can be introduced via sulfonylation reactions using sulfonyl chlorides in the presence of a base . The final step involves the acetylation of the amine group using acetic anhydride or acetyl chloride .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of green chemistry protocols to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-acetyl-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzofuran-4-yl)methyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The acetyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Acyl chlorides, anhydrides, and bases such as pyridine or triethylamine.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various acyl derivatives.
Scientific Research Applications
3-acetyl-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzofuran-4-yl)methyl]benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Benzofuran: A simpler analog without the sulfonamide and acetyl groups.
Indole: An analog with a nitrogen atom instead of oxygen in the benzofuran ring.
Benzothiophene: An analog with a sulfur atom instead of oxygen in the benzofuran ring.
Uniqueness
3-acetyl-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzofuran-4-yl)methyl]benzene-1-sulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity .
Properties
IUPAC Name |
3-acetyl-N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c1-12(19)13-4-2-5-14(10-13)24(21,22)18-11-17(20)8-3-6-16-15(17)7-9-23-16/h2,4-5,7,9-10,18,20H,3,6,8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTKJOPGCHZQDLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)NCC2(CCCC3=C2C=CO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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